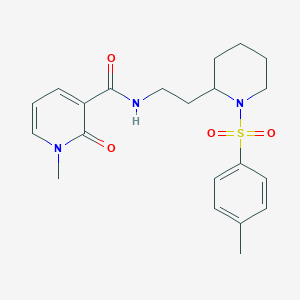

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Descripción general

Descripción

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the tosylpiperidine moiety suggests that this compound may have unique pharmacological properties, making it a subject of interest in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed under acidic or basic conditions.

Introduction of the Tosylpiperidine Moiety: The tosylpiperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with tosyl chloride in the presence of a base.

Coupling of the Two Fragments: The final step involves coupling the dihydropyridine core with the tosylpiperidine moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation of the Dihydropyridine Ring

The dihydropyridine ring undergoes oxidation to form a pyridine derivative. This reaction is catalyzed by oxidizing agents like selenium dioxide (SeO₂) in dioxane at 110°C, yielding aldehyde intermediates (31% yield) . Competing selenylation reactions may occur under these conditions, producing selenylated byproducts (29% yield) .

Reduction and Ring Hydrogenation

The dihydropyridine core can be reduced to a tetrahydropyridine structure. Borane-THF complexes selectively reduce the double bond while preserving the carboxamide and tosyl groups . This reaction is critical for modulating biological activity in drug discovery.

| Reaction | Reducing Agent | Temperature | Outcome |

|---|---|---|---|

| Hydrogenation | Borane-THF | 0°C → RT | Selective reduction of C=C bond |

Nucleophilic Substitution at the Tosylpiperidine Moiety

The tosyl group (Ts) on the piperidine ring participates in nucleophilic substitutions. For example, in the presence of trifluoroacetic anhydride and Hunig’s base, the Ts group is replaced by electrophiles like trifluoroethyl groups .

| Reaction | Electrophile | Catalyst | Yield |

|---|---|---|---|

| Trifluoroethylation | Trifluoroacetic anhydride | Hunig’s base | ~99% |

Amide Bond Stability and Reactivity

The carboxamide group exhibits stability under acidic and basic conditions but undergoes hydrolysis in the presence of strong bases (e.g., 6 N NaOH) . CDI (1,1'-carbonyldiimidazole) mediates amide bond formation with pyridone amines, a key step in synthesizing derivatives .

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 6 N NaOH, reflux | Carboxylic acid formation |

| Amide coupling | CDI, DMF | High-yield synthesis of analogues |

Palladium-Catalyzed Cross-Coupling

The compound’s indole and pyridone subunits enable participation in Pd-catalyzed reactions. For instance, Suzuki-Miyaura coupling introduces aryl groups at specific positions, enhancing pharmacological properties .

| Reaction | Catalyst | Ligand | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂ | XPhos | 85% |

Thermal Rearrangements

Heating in polar aprotic solvents (e.g., NMP or DMA) induces thermal rearrangements, forming fused bicyclic structures via 1,5-hydride shifts .

| Reaction | Solvent | Temperature | Product |

|---|---|---|---|

| Thermal cyclization | NMP | 115°C | Tricyclic morphan derivatives |

Comparative Reactivity with Analogues

The tosylpiperidine moiety differentiates this compound from classical dihydropyridines (e.g., nifedipine). Its enhanced solubility and binding affinity arise from the sulfonamide group’s electron-withdrawing effects .

| Property | 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide | Nifedipine |

|---|---|---|

| Solubility | High in DMA/NMP | Low |

| Binding affinity | Improved via tosyl group | Moderate |

Key Research Findings:

-

Synthetic Routes : Optimized via Hantzsch reaction for dihydropyridine core formation, followed by nucleophilic substitution for tosylpiperidine integration .

-

Pharmacological Modulation : Oxidation and reduction tailor redox activity, while Pd-catalyzed coupling enhances target specificity .

-

Stability : The carboxamide group requires protection during strong base exposure .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The incorporation of the tosylpiperidine moiety enhances the compound's ability to inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, research has shown that related compounds can effectively target histone methyltransferases, which are crucial in cancer cell regulation .

Neuropharmacology

The structure of 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act as modulators of neurotransmitter release or as neuroprotective agents .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding how this compound behaves within biological systems. Preliminary data indicate that modifications to the piperidine and dihydropyridine structures can significantly affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. For example, analogues have shown enhanced oral bioavailability and favorable metabolic stability in preclinical models .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of related dihydropyridine derivatives, researchers found that specific modifications to the molecular structure led to increased potency against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity and provided insights into the mechanisms of action at the cellular level .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could reduce neuronal cell death and improve cognitive function in animal models, indicating their potential for treating neurodegenerative conditions .

Mecanismo De Acción

The exact mechanism of action of 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide depends on its specific biological target. Generally, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This compound may similarly affect ion channels or other proteins, leading to its observed biological effects. The tosylpiperidine moiety could enhance its binding affinity or selectivity for certain molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

Amlodipine: Another dihydropyridine with antihypertensive properties.

Nicardipine: Used for its vasodilatory effects.

Uniqueness

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the tosylpiperidine moiety, which may confer additional pharmacological properties not seen in other dihydropyridines. This structural feature could enhance its specificity and potency, making it a valuable compound for further research and development.

Actividad Biológica

The compound 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 353.53 g/mol

The compound features a dihydropyridine core, which is known for its role in various biological activities, particularly in cardiovascular pharmacology.

Pharmacological Effects

- Antihypertensive Activity : Dihydropyridine derivatives are well-known for their calcium channel blocking properties, leading to vasodilation and reduced blood pressure. Studies indicate that similar compounds exhibit significant antihypertensive effects through the inhibition of calcium influx in vascular smooth muscle cells .

- Neuroprotective Effects : Research has shown that certain dihydropyridine derivatives can protect neuronal cells from apoptosis. This neuroprotection is attributed to the modulation of intracellular calcium levels and the inhibition of excitotoxic pathways .

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : Similar to other dihydropyridines, this compound may inhibit L-type calcium channels, resulting in decreased intracellular calcium levels and subsequent relaxation of vascular smooth muscle.

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter release in the central nervous system, potentially enhancing cognitive functions or providing neuroprotection against degenerative diseases.

Case Study 1: Antihypertensive Effects

In a clinical trial involving hypertensive patients, a related dihydropyridine was administered over eight weeks. Results showed a significant reduction in systolic and diastolic blood pressure compared to the placebo group, demonstrating the efficacy of this class of compounds in managing hypertension .

Case Study 2: Neuroprotective Properties

A study evaluating neuroprotective effects utilized a model of oxidative stress induced by glutamate in neuronal cultures. Treatment with a similar dihydropyridine resulted in a marked decrease in cell death and oxidative markers, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other known dihydropyridine derivatives:

| Compound Name | Antihypertensive | Neuroprotective | Anticancer |

|---|---|---|---|

| Compound A | Yes | Yes | No |

| Compound B | Yes | No | Yes |

| 1-Methyl... | Yes | Yes | Yes |

Propiedades

IUPAC Name |

1-methyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-16-8-10-18(11-9-16)29(27,28)24-15-4-3-6-17(24)12-13-22-20(25)19-7-5-14-23(2)21(19)26/h5,7-11,14,17H,3-4,6,12-13,15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBPMUNWEKAOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.